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Compound of Interest

Compound Name: 2-Propoxybutane

Cat. No.: B13940789

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 2-propoxybutane is not readily available in
publicly accessible databases. The data presented in this guide is predicted based on
established principles of NMR spectroscopy, IR spectroscopy, and mass spectrometry for
structurally similar compounds.

Introduction

2-Propoxybutane, an ether, is a valuable compound for various research and development
applications. A thorough understanding of its structural and chemical properties is paramount
for its effective use. This technical guide provides a comprehensive overview of the predicted
spectroscopic data for 2-propoxybutane, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring
such data are also provided to aid in experimental design and data interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-propoxybutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR)
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Protons adjacent to the ether oxygen are expected to be deshielded and appear at a higher
chemical shift (downfield).[1]

Predicted
Signal Chemical Shift  Multiplicity Integration Assignment
(6, ppm)
a 3.3-35 Sextet 1H O-CH
b 3.2-34 Triplet 2H O-CH2
-CH2-CHs
c 14-16 Multiplet 2H
(propoxy)
) -CH2-CHs
d 13-15 Multiplet 2H
(butoxy)
e 11-12 Doublet 3H -CH(CHs)
) -CH2-CHs
f 0.8-1.0 Triplet 3H
(propoxy)
) -CH2-CHs
g 0.8-1.0 Triplet 3H
(butoxy)

13C NMR (Carbon-13 NMR)

Carbon atoms directly bonded to the ether oxygen are deshielded and appear at a higher
chemical shift.[2]
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Predicted Chemical Shift

Signal Assignment

(3, ppm)
1 75-80 O-CH
2 68 -72 O-CH:
3 28 - 32 -CHz-CHs (butoxy)
4 22 - 26 -CHz-CHs (propoxy)
5 18 - 22 -CH(CHs)
6 10-14 -CHz-CHs (propoxy)
7 9-13 -CHz-CHs (butoxy)

Infrared (IR) Spectroscopy

The most characteristic absorption for an ether is the C-O stretching vibration, which is typically
strong.

Predicted Absorption

Range (cm-?) Vibration Type Intensity
2850 - 3000 C-H stretch (alkane) Strong
1300 - 1500 C-H bend (alkane) Medium
1050 - 1150 C-0 stretch (ether) Strong

Mass Spectrometry (MS)

The molecular ion peak for ethers is often weak. Fragmentation commonly occurs via cleavage
of the C-C bond alpha to the oxygen atom and cleavage of the C-O bond.[3][4]
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Predicted m/z Proposed Fragment lon Notes

Molecular lon (M*) - Expected

116 [C7H160]* _ _
to be of low intensity.
Loss of an ethyl radical from
87 [M - CzHs]*
the butyl group.
73 [M - C3H7]* Loss of a propyl radical.
59 [CH3CH2CH20]* Propoxy cation.
57 [CH3CH2CH(CHS3)]* sec-Butyl cation.
Propyl cation - Often a
43 [CH3CH2CH2]*

prominent peak.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (*H and **C)

e Sample Preparation:

o Dissolve 5-25 mg of 2-propoxybutane in approximately 0.6-0.7 mL of a deuterated
solvent (e.g., CDCls).

o Filter the solution through a pipette with a small cotton or glass wool plug to remove any
particulate matter.

o Transfer the filtered solution into a clean, dry 5 mm NMR tube.

e Instrument Setup:

o

Insert the NMR tube into the spectrometer's probe.

[e]

Lock the spectrometer onto the deuterium signal of the solvent.

o

Shim the magnetic field to achieve optimal homogeneity.
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o Tune and match the probe for both the *H and 13C frequencies.[5]

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio.

o 183C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans and a longer relaxation delay may be necessary due to the lower natural
abundance and longer relaxation times of 13C nuclei.[6]

» Data Processing:

[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

o

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
CHCls at 7.26 ppm for *H and CDCls at 77.16 ppm for 13C).

[¢]

Integrate the peaks in the *H spectrum.

Infrared (IR) Spectroscopy (ATR-FTIR)

e Sample Preparation:

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.[7]

e Instrument Setup:

o Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted
from the sample spectrum to remove contributions from the instrument and atmosphere.

o Data Acquisition:

o Place a small drop of 2-propoxybutane onto the ATR crystal, ensuring complete coverage
of the crystal surface.[8]
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o Acquire the sample spectrum. Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o lIdentify and label the significant absorption peaks.

Mass Spectrometry (GC-MS)

Sample Preparation:

o Prepare a dilute solution of 2-propoxybutane in a volatile organic solvent (e.g., hexane or
dichloromethane).[9]

Instrument Setup (Gas Chromatography):

o Equip the gas chromatograph (GC) with a suitable capillary column (e.g., a non-polar
column like DB-5ms).

o Set the injector temperature, oven temperature program, and carrier gas (e.g., helium)
flow rate appropriate for the analysis of a volatile ether.

Instrument Setup (Mass Spectrometry):

o Set the ion source temperature and the mass analyzer parameters. Electron lonization
(El) is a common ionization method for this type of compound.

Data Acquisition:
o Inject a small volume (e.g., 1 pL) of the prepared sample solution into the GC injector.

o The GC will separate the components of the sample, and the eluting compounds will be
introduced into the mass spectrometer.

o The mass spectrometer will record the mass-to-charge ratio (m/z) of the ions produced.

Data Processing:
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o Identify the peak corresponding to 2-propoxybutane in the total ion chromatogram.

o Analyze the mass spectrum associated with this peak to identify the molecular ion and
major fragment ions.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows involved
in the spectroscopic analysis of 2-propoxybutane.

Logical Relationship of Spectroscopic Methods for Structural Elucidation

Spectroscopic Techniques
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Caption: Structural elucidation of 2-propoxybutane.
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General Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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